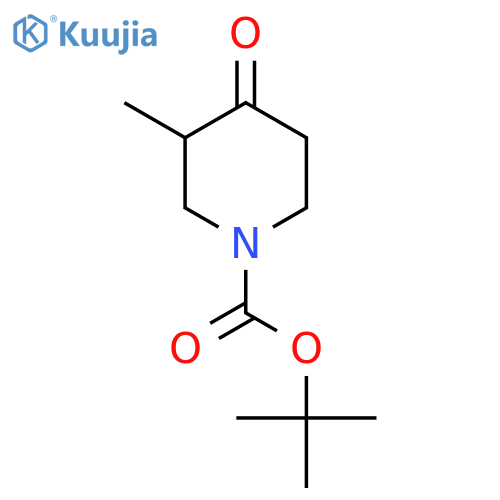

Cas no 181269-69-2 (tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate)

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

-

- N-Boc-3-Methyl-4-piperidone

- 1-BOC-3-METHYL-PIPERIDIN-4-ONE

- (R,S)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

- 1-Piperidinecarboxylicacid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester

- 3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

- tert- Butyl 3-methyl-4-oxopiperidine-1-carboxylate

- 1-Boc-3-Methyl-4-piperidone

- 1-Boc-4-oxo-3-methyl-piperidine

- N-TERT-BUTOXYCARBONYL-3-METHYL-4-PIPERIDONE

- tert-Butyl 3-methyl-4-oxo-1-piperidinecarboxylate

- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

- 181269-69-2

- 1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester

- (R)-1-Boc-3-methylpiperidin-4-one

- SB20044

- AM20090066

- Z1268153253

- AKOS005146137

- SY350450

- DTXSID80939420

- PB14597

- EN300-115029

- FT-0648453

- tert-Butyl3-methyl-4-oxopiperidine-1-carboxylate

- GS-4216

- MFCD08460962

- SY003012

- VWSBNWIPICCWAM-UHFFFAOYSA-N

- J-523502

- (+/-)-3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

- 1,1-dimethylethyl 3-methyl-4-oxo-1-piperidinecarboxylate

- CS-D0047

- SCHEMBL104498

- tert-butyl-3-methyl-4-oxopiperidine-1-carboxylate

- AC-28243

- A25878

- racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

- BCP14867

- A4019

- 3-Methyl-4-oxo-piperidine-1-carboxylicacidtert-butylester

- 1-N-Boc-3-Methylpiperidine-4-One

- (rs)-1,1-dimethylethyl 4-methyl-3-oxopiperidinecarboxylate

- 1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3R)-

- DB-371424

- BBL101696

- tert-butyl (3S)-3-methyl-4-oxo-piperidine-1-carboxylate

- STL555492

-

- MDL: MFCD08460962

- Inchi: 1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3

- InChI Key: VWSBNWIPICCWAM-UHFFFAOYSA-N

- SMILES: O(C(N1CCC(C(C)C1)=O)=O)C(C)(C)C

Computed Properties

- Exact Mass: 213.13600

- Monoisotopic Mass: 213.13649347g/mol

- Isotope Atom Count: 0

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 4

- Heavy Atom Count: 15

- Rotatable Bond Count: 3

- Complexity: 268

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 1

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.1

- Topological Polar Surface Area: 46.6Ų

Experimental Properties

- Density: 1.060

- Boiling Point: 298.7°C at 760 mmHg

- Flash Point: 134.5℃

- PSA: 46.61000

- LogP: 1.77030

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate Security Information

- Signal Word:Warning

- Hazard Statement: H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- Storage Condition:Inert atmosphere,Room Temperature

- HazardClass:IRRITANT

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate Customs Data

- HS CODE:2933399090

- Customs Data:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY359-20g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 97% | 20g |

1152.0CNY | 2021-07-12 | |

| Enamine | EN300-115029-10.0g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95.0% | 10.0g |

$142.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D493224-1g |

1-Boc-3-methyl-4-piperidone |

181269-69-2 | 97% | 1g |

$255 | 2023-09-03 | |

| Enamine | EN300-115029-2.5g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95.0% | 2.5g |

$54.0 | 2025-02-21 | |

| Enamine | EN300-115029-100.0g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95.0% | 100.0g |

$1039.0 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0456-5g |

3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester |

181269-69-2 | 97% | 5g |

¥2605.69 | 2024-04-19 | |

| Enamine | EN300-115029-5.0g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95.0% | 5.0g |

$87.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1129088-25g |

3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester |

181269-69-2 | 95% | 25g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | D490817-25G |

N-BOC-3-METHYL-4-PIPERIDONE |

181269-69-2 | 95% | 25G |

$1200 | 2022-10-24 | |

| Apollo Scientific | OR318070-5g |

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95% | 5g |

£26.00 | 2025-02-20 |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate Related Literature

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

Additional information on tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

Introduction to Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2)

Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural framework, plays a crucial role in the synthesis of various pharmacologically active molecules. The presence of a piperidine ring with specific functional groups makes it a valuable intermediate in the development of novel therapeutic agents.

The chemical structure of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate consists of a piperidine core substituted with a tert-butyl group, a methyl group, and an oxo group at the 4-position. This arrangement imparts unique reactivity and stability, making it an attractive candidate for further chemical modifications. The compound's versatility has been exploited in the synthesis of various heterocyclic derivatives, which are known for their broad spectrum of biological activities.

In recent years, there has been a surge in research focused on developing new therapeutic strategies for neurological disorders. Piperidine derivatives have emerged as promising candidates due to their ability to interact with central nervous system receptors. Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate has been investigated for its potential role in modulating neurotransmitter pathways, particularly those involving dopamine and serotonin. Preliminary studies suggest that this compound may exhibit properties relevant to the treatment of conditions such as depression, anxiety, and Parkinson's disease.

The synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and cyclization reactions are commonly utilized in its preparation.

One of the key advantages of using tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate as a building block is its compatibility with various functionalization strategies. This flexibility allows chemists to introduce additional pharmacophores or modify existing ones, thereby tailoring the compound for specific biological targets. Such modifications have led to the discovery of several novel analogs with enhanced pharmacological properties.

The pharmacokinetic profile of derivatives derived from tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate has also been extensively studied. Researchers have focused on optimizing bioavailability and minimizing side effects through structural modifications. For instance, alterations in the substitution pattern or the introduction of solubilizing groups can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties.

In addition to its pharmaceutical applications, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate has found utility in agrochemical research. Piperidine derivatives are known to possess insecticidal and herbicidal properties, making them valuable in crop protection strategies. The compound's structural features contribute to its ability to interact with biological targets in pests, thereby offering a potential solution for sustainable agriculture.

The future prospects of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate are promising, with ongoing research aimed at uncovering new applications and improving synthetic routes. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of next-generation therapeutics and agrochemicals.

181269-69-2 (tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate) Related Products

- 137076-22-3(tert-Butyl 4-formylpiperidine-1-carboxylate)

- 118156-93-7(tert-Butyl 3-formylpiperidine-1-carboxylate)

- 2229172-33-0(3-(1H-indol-6-yl)oxolane-2,5-dione)

- 3384-01-8(2-Phenoxyethanesulfonyl chloride)

- 1780871-91-1((2,4-difluoro-6-methoxyphenyl)methyl(methyl)amine)

- 2680586-40-5(2-2-fluoro-3-(trifluoromethyl)phenyl-2-(2,2,2-trifluoroacetamido)acetic acid)

- 1804259-21-9(3-Bromo-1-(2-(chloromethyl)-3-methylphenyl)propan-1-one)

- 638220-39-0(6-Methyl-chroman-4-ylamine)

- 1806788-39-5(Methyl 2-amino-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate)

- 1261644-24-9(2-Bromo-3'-iodo-2'-(difluoromethyl)propiophenone)